rac-4'-O-Ethyl-3'-O-methyl Apremilast-d5
Description
rac-4'-O-Ethyl-3'-O-methyl Apremilast-d5 is a deuterated derivative of Apremilast (C22H24N2O7S), a phosphodiesterase-4 (PDE-4) inhibitor used to treat psoriatic arthritis . The compound incorporates five deuterium atoms (indicated by "-d5") and features O-ethyl and O-methyl modifications at the 4' and 3' positions of the Apremilast backbone, respectively. These structural changes are hypothesized to alter its pharmacokinetic profile, metabolic stability, and target engagement compared to the parent drug .
Apremilast-d5 itself is a deuterium-labeled variant with an IC50 of 74 nM against PDE-4 and inhibits TNF-α release with an IC50 of 104 nM .
Properties
Molecular Formula |
C₂₂H₁₉D₅N₂O₇S |
|---|---|
Molecular Weight |
465.53 |
Synonyms |
N-(2-(1-(4-Ethoxy-3-methoxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide-d5; Apremilast Impurity E-d5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Activity Trends
The position and number of O-alkyl groups significantly influence biological activity in PDE-4 inhibitors. Evidence from primary screens reveals:
rac-4'-O-Ethyl-3'-O-methyl Apremilast-d5 contains one O-ethyl and one O-methyl group, suggesting intermediate steric and electronic effects that may optimize target binding compared to over-substituted (e.g., four O-methyl) or under-substituted derivatives.
Deuterated vs. Non-Deuterated Analogues
Cytotoxic Alkyl-Phospholipid Analogues
Compounds like rac-1-hexadecyl-2-methoxy-glycero-3-phosphocholine exhibit cytotoxicity in tumor cells due to their resistance to alkyl cleavage enzymes. Tumor cells accumulate these analogues, leading to lysophospholipid-mediated toxicity .
Data Table: Key Comparative Features
Research Findings and Implications
- O-Alkylation Effects : The 3'-O-methyl and 4'-O-ethyl groups in this compound likely balance steric hindrance and binding affinity, mirroring trends observed in active PDE-4 derivatives (e.g., Compounds 17/19) .
- Deuterium Labeling : While deuterium generally enhances metabolic stability, the added O-alkyl groups in this compound may introduce unique pharmacokinetic properties warranting further study .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
